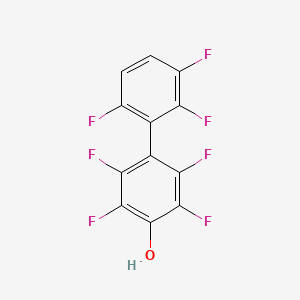
2,3,5,6-Tetrafluoro-4-(2,3,6-trifluorophenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 170104, also known as 2-Chloro-N-cyclopropyl-4-nitroaniline, is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a nitro group attached to an aniline base. Its distinct chemical properties make it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-4-nitroaniline typically involves the nitration of N-cyclopropyl-4-chloroaniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the aniline derivative.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-cyclopropyl-4-nitroaniline may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-cyclopropyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the cyclopropyl group, under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, methanol, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Chloro-N-cyclopropyl-4-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Oxidized cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N-cyclopropyl-4-nitroaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-cyclopropyl-4-nitroaniline involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitroaniline: Lacks the cyclopropyl group, making it less sterically hindered.
N-Cyclopropyl-4-nitroaniline: Lacks the chloro group, affecting its reactivity.
4-Nitroaniline: Lacks both the chloro and cyclopropyl groups, significantly altering its chemical properties.
Uniqueness
2-Chloro-N-cyclopropyl-4-nitroaniline is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct steric and electronic effects. These structural features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
2967-56-8 |
|---|---|
Fórmula molecular |
C12H3F7O |
Peso molecular |
296.14 g/mol |
Nombre IUPAC |
2,3,5,6-tetrafluoro-4-(2,3,6-trifluorophenyl)phenol |
InChI |
InChI=1S/C12H3F7O/c13-3-1-2-4(14)7(15)5(3)6-8(16)10(18)12(20)11(19)9(6)17/h1-2,20H |
Clave InChI |
RXCXJSLOHFUBGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)C2=C(C(=C(C(=C2F)F)O)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


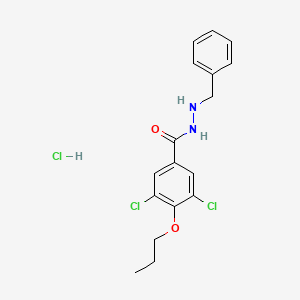
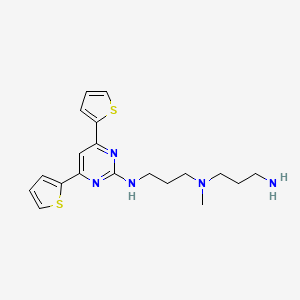
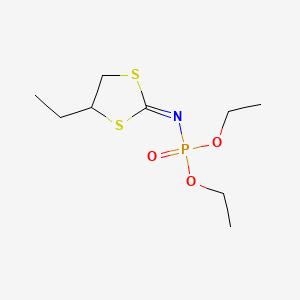
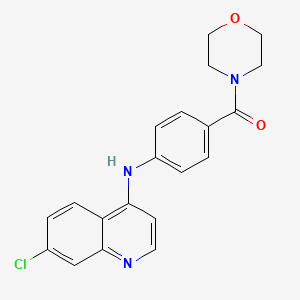

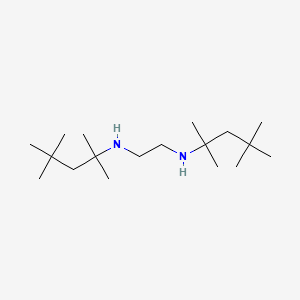
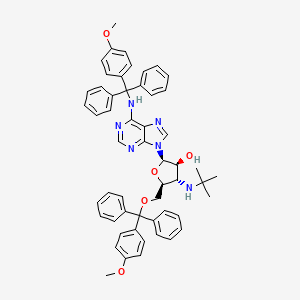
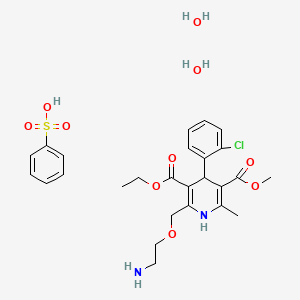
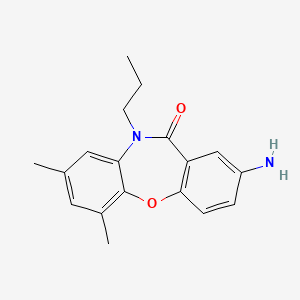

![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)



